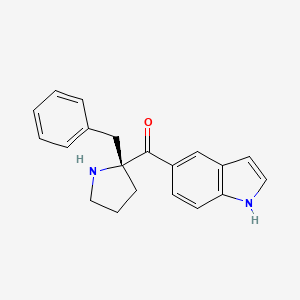
(R)-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone is a complex organic compound with a unique structure that combines a pyrrolidine ring with an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Coupling with Indole: The final step involves coupling the pyrrolidine derivative with an indole moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity while reducing reaction times and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biological pathways.
Medicine
In medicine, ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-3-yl)methanone
- (S)-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone
- ®-(2-Benzylpyrrolidin-2-yl)(1H-indol-7-yl)methanone
Uniqueness
®-(2-Benzylpyrrolidin-2-yl)(1H-indol-5-yl)methanone is unique due to its specific stereochemistry and the position of the indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H20N2O |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
[(2R)-2-benzylpyrrolidin-2-yl]-(1H-indol-5-yl)methanone |
InChI |
InChI=1S/C20H20N2O/c23-19(17-7-8-18-16(13-17)9-12-21-18)20(10-4-11-22-20)14-15-5-2-1-3-6-15/h1-3,5-9,12-13,21-22H,4,10-11,14H2/t20-/m1/s1 |
Clé InChI |
LPLLJFFJYKVRLO-HXUWFJFHSA-N |
SMILES isomérique |
C1C[C@@](NC1)(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
SMILES canonique |
C1CC(NC1)(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



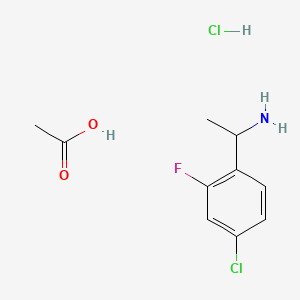
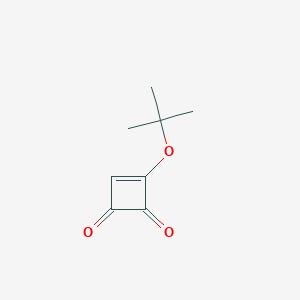
![3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14787187.png)
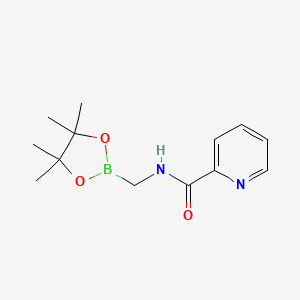
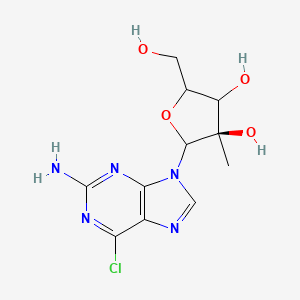
![2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B14787216.png)
![[(10S,13S)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14787235.png)

![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
![N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B14787268.png)

![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
![Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate](/img/structure/B14787282.png)
